molecular formula C16H14F3NO2S B15248484 2-Tosyl-5-(trifluoromethyl)isoindoline

2-Tosyl-5-(trifluoromethyl)isoindoline

Cat. No.: B15248484
M. Wt: 341.3 g/mol
InChI Key: WEOFUPWZIWBQHJ-UHFFFAOYSA-N
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Description

2-Tosyl-5-(trifluoromethyl)isoindoline is a synthetic isoindoline derivative characterized by a tosyl (p-toluenesulfonyl) group at position 2 and a trifluoromethyl (-CF₃) group at position 5 of the isoindoline core. The compound’s structure combines electron-withdrawing substituents (tosyl and trifluoromethyl) with a bicyclic aromatic scaffold, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C16H14F3NO2S

Molecular Weight

341.3 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)-1,3-dihydroisoindole

InChI

InChI=1S/C16H14F3NO2S/c1-11-2-6-15(7-3-11)23(21,22)20-9-12-4-5-14(16(17,18)19)8-13(12)10-20/h2-8H,9-10H2,1H3

InChI Key

WEOFUPWZIWBQHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tosyl-5-(trifluoromethyl)isoindoline typically involves the introduction of the trifluoromethyl group to the isoindoline core. One efficient method involves the use of trifluoromethylsulfonyl chloride (CF3SO2Cl) as a trifluoromethylating agent under metal-free conditions. The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF) or acetonitrile (CH3CN). The tosyl group is introduced via a tosylation reaction using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Tosyl-5-(trifluoromethyl)isoindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl and tosyl groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium or potassium permanganate (KMnO4) in a basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted isoindoline derivatives with new functional groups.

Scientific Research Applications

2-Tosyl-5-(trifluoromethyl)isoindoline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Tosyl-5-(trifluoromethyl)isoindoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to the inhibition of enzymes or receptors. The tosyl group can also participate in covalent bonding with target molecules, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-Tosyl-5-(trifluoromethyl)isoindoline with related compounds:

Compound Name Molecular Formula Substituents Key Properties Applications References
This compound C₁₆H₁₄F₃NO₂S (inferred) Tosyl (-SO₂C₆H₄CH₃), -CF₃ Low aqueous solubility; stable in organic solvents Intermediate in drug synthesis
5-(Trifluoromethyl)isoindoline hydrochloride C₉H₉ClF₃N -CF₃, hydrochloride salt High aqueous solubility; ionic character Pharmaceutical intermediate (e.g., apremilast)
1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid C₁₆H₈F₃NO₄ -CF₃, carboxylic acid, dioxo groups Moderate solubility; acidic functionality Drug synthesis (e.g., kinase inhibitors)
Key Observations:
  • Tosyl vs. Hydrochloride Salt (): The hydrochloride derivative (C₉H₉ClF₃N) exhibits high aqueous solubility due to its ionic nature, whereas the tosyl analogue’s bulky sulfonate group reduces solubility but enhances stability in organic media. This makes the tosyl variant preferable for reactions requiring anhydrous conditions .
  • Functional Group Impact (): The carboxylic acid and dioxo groups in 1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid introduce hydrogen-bonding capacity and acidity, enabling interactions with biological targets. In contrast, the tosyl group in the target compound facilitates nucleophilic substitutions or eliminations in synthesis .

Physicochemical Properties

  • Solubility: Tosyl derivative: Low in water; soluble in DMSO, DMF. Hydrochloride salt: High in water (>50 mg/mL inferred from ionic nature). Carboxylic acid derivative: Moderate in water/ethanol mixtures due to ionizable -COOH group .
  • Stability: The tosyl group confers thermal and oxidative stability, whereas the dioxo-carboxylic acid analogue may degrade under basic conditions .

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